molecular formula C11H12F2O B2539624 4-(tert-Butyl)-2,5-difluorobenzaldehyde CAS No. 368868-29-5

4-(tert-Butyl)-2,5-difluorobenzaldehyde

Cat. No.: B2539624
CAS No.: 368868-29-5
M. Wt: 198.213
InChI Key: JWXJGTCZEKLFAX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Aldehydes in Contemporary Organic Synthesis

Fluorinated aromatic aldehydes are of paramount importance in modern organic synthesis due to the unique properties conferred by the fluorine atom. The incorporation of fluorine into an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnumberanalytics.comrsc.org For instance, the high electronegativity of fluorine can influence the reactivity of the aldehyde group and the aromatic ring, making these compounds valuable precursors for a variety of chemical transformations.

In medicinal chemistry, the presence of fluorine can enhance the efficacy and pharmacokinetic profile of drug candidates. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. rsc.org In materials science, fluorinated aromatics are utilized in the development of liquid crystals, polymers, and other advanced materials with desirable thermal and electronic properties.

The aldehyde functional group itself is a versatile handle for a multitude of organic reactions, including nucleophilic additions, Wittig reactions, and reductive aminations, further amplifying the synthetic utility of fluorinated aromatic aldehydes.

Strategic Impact of the tert-Butyl Group on Molecular Design and Reactivity

The tert-butyl group is a bulky, non-polar substituent that exerts significant steric and electronic effects on a molecule. numberanalytics.comstackexchange.com Its primary influence is steric hindrance, which can control the regioselectivity of reactions on the aromatic ring by blocking access to the ortho positions. numberanalytics.comyoutube.com This steric bulk can also be exploited to enhance the stability of reactive intermediates and to control the conformation of molecules.

Electronically, the tert-butyl group is considered a weak electron-donating group through induction. stackexchange.com This can slightly activate the aromatic ring towards electrophilic substitution and influence the reactivity of other functional groups present on the ring. The combination of its steric and electronic properties makes the tert-butyl group a valuable tool in molecular design for fine-tuning the physical and chemical characteristics of organic compounds. nih.govresearchgate.net

Comprehensive Overview of Existing Research on Related Difluorobenzaldehyde Isomers

Several isomers of difluorobenzaldehyde have been synthesized and their chemistry explored. The most common isomers include 2,4-difluorobenzaldehyde (B74705) and 2,5-difluorobenzaldehyde (B1295323).

2,4-Difluorobenzaldehyde has been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Its synthesis has been reported through various methods, including the formylation of 1,3-difluorobenzene (B1663923) and the oxidation of 2,4-difluorotoluene. nbinno.comias.ac.inpatsnap.com

2,5-Difluorobenzaldehyde is also a commercially available building block. sigmaaldrich.com Its synthesis can be achieved through the oxidation of 2,5-difluorotoluene. patsnap.com Research on this isomer has included studies of its spectroscopic properties and its use in condensation reactions. sigmaaldrich.com

The table below summarizes some key properties of these related isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,4-Difluorobenzaldehyde1550-35-2C₇H₄F₂O142.10175-177
2,5-Difluorobenzaldehyde2646-90-4C₇H₄F₂O142.1067-69 (17 mmHg)

Data sourced from publicly available chemical databases.

Elucidation of Research Gaps and Rationale for Investigating 4-(tert-Butyl)-2,5-difluorobenzaldehyde

Despite the established importance of both fluorinated aromatic aldehydes and the tert-butyl group in organic synthesis, there is a significant lack of published research on This compound . A thorough search of the scientific literature reveals its CAS number (368868-29-5) and availability from commercial suppliers, confirming its existence. nih.govnbinno.comias.ac.inaccelachem.com However, detailed studies on its synthesis, physical and chemical properties, and potential applications are conspicuously absent.

This represents a clear research gap. The unique combination of a bulky, electron-donating tert-butyl group at the 4-position and two fluorine atoms at the 2- and 5-positions is expected to impart distinct reactivity and properties to the benzaldehyde (B42025) core. The steric hindrance from the tert-butyl group would likely direct reactions to specific positions, while the electronic effects of all three substituents would modulate the reactivity of the aldehyde and the aromatic ring in a unique manner.

Therefore, a systematic investigation into the synthesis and reactivity of this compound is warranted. Such research would not only fill a void in the chemical literature but also potentially provide a novel building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. The exploration of this compound could lead to the discovery of new reaction pathways and the creation of molecules with novel and useful properties.

Properties

IUPAC Name

4-tert-butyl-2,5-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(2,3)8-5-9(12)7(6-14)4-10(8)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXJGTCZEKLFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butyl 2,5 Difluorobenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for Constructing the Molecular Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comub.edu For 4-(tert-Butyl)-2,5-difluorobenzaldehyde, the primary disconnections involve the carbon-carbon bonds attaching the functional groups to the aromatic ring.

Two logical retrosynthetic disconnections are:

C-C Bond Disconnection of the Aldehyde Group: The formyl group (CHO) is a key functional group. A disconnection of the bond between the aromatic ring and the formyl carbon suggests a formylation reaction on a 1-(tert-butyl)-2,5-difluorobenzene precursor. This is a common strategy for introducing aldehyde functionalities onto an aromatic scaffold.

C-C Bond Disconnection of the tert-Butyl Group: Alternatively, the bond between the aromatic ring and the bulky tert-butyl group can be disconnected. This suggests an electrophilic alkylation (specifically, a Friedel-Crafts alkylation) of a 2,5-difluorobenzaldehyde (B1295323) precursor.

The first approach, formylating the pre-existing 1-(tert-butyl)-2,5-difluorobenzene, is often preferred as it avoids potential issues with the regioselectivity of the tert-butylation step on an already functionalized and deactivated ring. The electron-donating nature of the tert-butyl group can activate the ring towards electrophilic substitution, whereas the aldehyde group is deactivating.

Disconnection Strategy Precursor Molecule Corresponding Synthetic Reaction
Formyl Group Disconnection1-(tert-Butyl)-2,5-difluorobenzeneElectrophilic Aromatic Formylation or Ortho-lithiation/Formylation
tert-Butyl Group Disconnection2,5-DifluorobenzaldehydeFriedel-Crafts Alkylation

Classical Synthetic Routes to the Target Compound

Several classical organic synthesis routes can be employed to prepare this compound, each with distinct advantages and challenges.

Friedel-Crafts reactions and their variants are fundamental methods for attaching alkyl or acyl groups to aromatic rings. cerritos.edu To synthesize the target compound, one could theoretically perform a Friedel-Crafts alkylation on 2,5-difluorobenzaldehyde or a Friedel-Crafts formylation on 1-(tert-butyl)-2,5-difluorobenzene.

Friedel-Crafts Alkylation: This would involve reacting 2,5-difluorobenzaldehyde with a tert-butylating agent like tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the aldehyde group is strongly deactivating, making this electrophilic substitution challenging.

Friedel-Crafts Formylation: A more plausible approach is the formylation of 1-(tert-butyl)-2,5-difluorobenzene. The tert-butyl group is an activating, ortho-para director. Given the substitution pattern, the formyl group would be directed to the position para to the tert-butyl group (position 4), which is the desired location.

Several formylation methods could be applied:

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid with a catalyst mixture of aluminum chloride and copper(I) chloride.

Vilsmeier-Haack Reaction: This reaction employs a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Formylation with Dichloromethyl Methyl Ether: This reagent, in the presence of a Lewis acid like TiCl₄ or SnCl₄, can effectively introduce a formyl group.

Formylation Method Reagents Key Considerations
Gattermann-KochCO, HCl, AlCl₃/CuClHigh pressure of CO may be required; substrate must be stable to strong acids.
Vilsmeier-HaackDMF, POCl₃Generally milder conditions than Gattermann-Koch; suitable for activated rings.
Dichloromethyl Methyl EtherCl₂CHOCH₃, Lewis Acid (e.g., TiCl₄)Highly effective but reagents are toxic and moisture-sensitive.

While less common for this specific target due to the availability of fluorinated starting materials, it is theoretically possible to introduce the fluorine atoms via nucleophilic aromatic substitution (SₙAr). This route would typically start with a precursor bearing good leaving groups, such as nitro or chloro groups, at positions 2 and 5. For example, a synthesis could begin with 4-(tert-butyl)-2,5-dichlorobenzaldehyde. The chlorine atoms could then be displaced by fluoride (B91410) ions using a fluoride salt like KF or CsF at high temperatures, often in a polar aprotic solvent. The presence of the electron-withdrawing aldehyde group would activate the ring toward nucleophilic attack, facilitating the substitution.

Directed ortho-metalation (DoM) is a powerful regioselective method for functionalizing aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

For the synthesis of this compound, the starting material would be 1-(tert-butyl)-2,5-difluorobenzene. One of the fluorine atoms can act as a weak DMG. The strong base, typically an alkyllithium like n-butyllithium or sec-butyllithium, would deprotonate the ring at the position ortho to a fluorine atom. uwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophile that can provide the formyl group, such as N,N-dimethylformamide (DMF). orgsyn.org A subsequent acidic workup hydrolyzes the intermediate to yield the final aldehyde. The regioselectivity would need to be carefully controlled, as lithiation could potentially occur ortho to either fluorine atom.

Step Reagents Purpose
1. Lithiationn-BuLi or sec-BuLi, THF, -78 °CRegioselective deprotonation of the aromatic ring ortho to a fluorine atom.
2. QuenchingN,N-Dimethylformamide (DMF)Introduction of the latent formyl group.
3. WorkupAqueous acid (e.g., HCl)Hydrolysis to form the final aldehyde product.

Another fundamental synthetic strategy involves the oxidation of a precursor that already contains the complete carbon skeleton. This approach avoids C-C bond formation on the aromatic ring in the final stages.

Oxidation of a Benzylic Alcohol: The corresponding benzylic alcohol, (4-(tert-butyl)-2,5-difluorophenyl)methanol, can be oxidized to the aldehyde. This is a very common and reliable transformation. A variety of reagents can be used to achieve this selective oxidation without over-oxidation to the carboxylic acid, including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), Dess-Martin periodinane, or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

Oxidation of a Methyl Group: Starting from 4-(tert-butyl)-2,5-difluorotoluene, the methyl group can be oxidized to the aldehyde. This is a more challenging multi-step process. A common method involves free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) to form the benzyl (B1604629) bromide. This can then be converted to the aldehyde via hydrolysis, for example, through the Sommelet reaction or by reaction with dimethyl sulfoxide (B87167) (DMSO). google.com

Precursor Oxidation Method Typical Reagents
(4-(tert-butyl)-2,5-difluorophenyl)methanolAlcohol OxidationPCC, PDC, Dess-Martin Periodinane, Swern Oxidation
4-(tert-butyl)-2,5-difluorotolueneMethyl Group Oxidation1. NBS, initiator (AIBN) 2. Hydrolysis (e.g., Sommelet reaction)

Modern and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods, guided by the principles of green chemistry. numberanalytics.com For the synthesis of aromatic aldehydes like this compound, several greener alternatives to classical methods are being explored.

Catalytic Processes: Replacing stoichiometric reagents with catalytic ones reduces waste. For instance, catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the oxidant are greener alternatives to chromium-based reagents for alcohol oxidation.

Use of Safer Solvents: Traditional syntheses often use hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.com

Biocatalysis and Photochemistry: The use of enzymes or photocatalysts can lead to highly selective transformations under mild conditions. rsc.org For example, biocatalytic oxidation of benzylic alcohols or photocatalytic formylation reactions represent cutting-edge, sustainable approaches. scielo.org.mx

Flow Chemistry: Conducting reactions in continuous flow reactors rather than batch reactors can improve safety, efficiency, and scalability, while minimizing waste.

Applying these principles could involve developing a catalytic oxidation of (4-(tert-butyl)-2,5-difluorophenyl)methanol using a recyclable catalyst and a benign oxidant, or exploring a photocatalytic formylation of 1-(tert-butyl)-2,5-difluorobenzene.

Continuous Flow Chemistry Paradigms for Enhanced Efficiency and Safety

Continuous flow chemistry, particularly utilizing microreactors, offers significant advantages for the synthesis of complex aromatic compounds like this compound. acs.org This technology replaces traditional batch processing with a continuous stream of reactants, enabling superior control over reaction parameters.

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Many reactions used in aromatic synthesis, such as nitration or halogenation, are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for extremely efficient heat exchange, mitigating the risk of thermal runaways. acs.orgresearchgate.net This is crucial for processes involving potent reagents.

Improved Mass Transfer: In multiphase reactions, such as gas-liquid formylations, the small channel dimensions of microreactors significantly enhance mass transfer, leading to faster reaction rates and higher efficiency. acs.org

Reduced Reaction Times: The precise control over temperature and rapid mixing in continuous flow systems can dramatically shorten reaction times from hours in batch reactors to mere minutes. acs.orggoogle.com For instance, a process analogous to the hydrolysis of benzyl dichloride to benzaldehyde (B42025), which was reduced from hours to minutes, could be envisioned for a final hydrolysis step in a synthesis pathway. google.com

A conceptual continuous flow process for a key synthetic step, such as the formylation of 1-tert-butyl-2,5-difluorobenzene, would involve pumping the substrate and formylating agent through a heated and pressurized reactor, offering a safer and more scalable alternative to conventional batch methods. nih.gov

Organocatalytic and Transition-Metal-Catalyzed Methodologies

Modern catalysis offers powerful tools for the synthesis of substituted benzaldehydes, moving away from stoichiometric reagents towards more elegant and efficient methods.

Transition-Metal-Catalysis: Palladium-catalyzed reactions are particularly prominent for the synthesis of aromatic aldehydes. researchgate.net A highly effective strategy for synthesizing this compound would be the reductive carbonylation of a 4-tert-butyl-2,5-difluoroaryl halide (e.g., iodide or bromide). This approach uses carbon monoxide in the presence of a hydrogen donor and a palladium catalyst to directly install the aldehyde group. researchgate.net Such methods tolerate a wide range of functional groups and can proceed under relatively mild conditions, offering an advantage over harsher classical methods. researchgate.net

Organocatalysis: Synergistic catalytic systems provide another advanced route. A triple catalysis approach combining enamine, photoredox, and cobalt catalysis has been demonstrated for the desaturative synthesis of aromatic aldehydes from saturated precursors. nih.gov While complex, this mechanistically distinct strategy highlights the potential for assembling highly substituted benzaldehydes like the target molecule from non-aromatic starting materials, offering novel synthetic pathways. nih.gov

Sustainable Synthesis Principles and Atom Economy Considerations

The principles of green chemistry, particularly atom economy, are critical in evaluating the efficiency of a synthetic route. jocpr.com Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

Consider two potential pathways to this compound from 1-tert-butyl-2,5-difluorobenzene:

Vilsmeier-Haack Reaction (Classical): This method uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts on the aromatic substrate. The reaction produces significant inorganic waste.

Catalytic C-H Formylation (Modern): A hypothetical direct formylation using a catalyst with CO and a hydrogen source would represent a more atom-economical approach.

The table below illustrates the stark difference in atom economy.

MetricVilsmeier-Haack ReactionCatalytic C-H Formylation
Reactants 1-tert-butyl-2,5-difluorobenzene, DMF, POCl₃1-tert-butyl-2,5-difluorobenzene, CO, H₂
Desired Product This compoundThis compound
Byproducts Dimethylamine hydrochloride, Phosphoric acid derivativesWater
Atom Economy LowHigh (approaching 100% in an ideal case)

This is an interactive data table. You can sort and filter the data.

Adopting catalytic methods that minimize the use of stoichiometric reagents and reduce waste streams is a central tenet of sustainable synthesis. researchgate.net Furthermore, employing eco-friendly solvents and reagents, such as using hydrogen peroxide in water for oxidation steps where applicable, aligns with green chemistry principles. mdpi.com

Advanced Separation and Purification Techniques for Synthetic Intermediates and Final Product

Achieving high purity of this compound is essential for its use in further applications. Advanced separation techniques are employed to remove unreacted starting materials, isomeric byproducts, and other impurities.

Bisulfite Adduct Formation: A well-established yet powerful technique for purifying aldehydes involves their reaction with sodium bisulfite to form a water-soluble adduct. acs.org This allows for the separation of the aldehyde from non-carbonyl impurities via liquid-liquid extraction. The aldehyde can then be regenerated by treating the aqueous solution with a dilute acid or base. This method is highly effective for removing non-aldehydic organic impurities. acs.org

Preparative Chromatography: High-performance liquid chromatography (HPLC) and flash column chromatography are standard methods for isolating the final product with high purity. For challenging separations of isomers, more advanced techniques like simulated moving bed (SMB) chromatography can be employed in industrial settings.

Selective Hydrogenation: A method used for purifying benzaldehyde involves treating the crude product with hydrogen in the presence of a hydrogenation catalyst (e.g., palladium on carbon or Raney nickel). epo.orggoogle.com The conditions are carefully controlled to hydrogenate and thus transform reactive impurities into more easily separable forms, without significantly reducing the aldehyde itself. This is followed by distillation to obtain the pure product. epo.orggoogle.com

Comparative Analysis of Synthetic Efficiency, Selectivity, and Overall Yields

Route A: Friedel-Crafts Alkylation followed by Formylation

Step 1: Friedel-Crafts alkylation of 1,4-difluorobenzene (B165170) with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 1-tert-butyl-2,5-difluorobenzene.

Step 2: Formylation of the intermediate using a classical method like the Vilsmeier-Haack reaction to yield the final product.

Route B: Halogenation followed by Catalytic Carbonylation

Step 1: Iodination of 1-tert-butyl-2,5-difluorobenzene at the 4-position to create a suitable precursor.

Step 2: Palladium-catalyzed carbonylation of the aryl iodide with carbon monoxide and a reducing agent to form the aldehyde.

The following table provides a comparative analysis of these routes.

ParameterRoute A: Friedel-Crafts / Vilsmeier-HaackRoute B: Iodination / Pd-Catalyzed Carbonylation
Number of Steps 22
Reagent Safety Uses hazardous AlCl₃ and POCl₃Uses potentially toxic iodine and high-pressure CO gas, but avoids strong Lewis acids
Selectivity Friedel-Crafts step can produce isomers; Formylation is directed by existing groups but may yield minor isomers.Iodination can be highly regioselective; Carbonylation is specific to the C-I bond.
Atom Economy Poor due to stoichiometric use of AlCl₃ and Vilsmeier reagent byproducts.Moderate to Good; catalytic nature improves atom economy, but initial iodination has byproducts. researchgate.net
Estimated Overall Yield ModeratePotentially higher due to increased selectivity in each step.
Sustainability Low; generates significant corrosive waste.Higher; catalytic process reduces waste. researchgate.net

This is an interactive data table. You can sort and filter the data.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 2,5 Difluorobenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution NMR spectroscopy provides profound insights into the molecular structure of 4-(tert-butyl)-2,5-difluorobenzaldehyde by mapping the electronic environment of each nucleus and their interactions.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

Multidimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be complex due to spin-spin couplings involving fluorine.

¹H and ¹³C Chemical Shift Predictions: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum will display signals for the carbonyl carbon, four distinct aromatic carbons (two of which are fluorine-bearing), and the quaternary and methyl carbons of the tert-butyl group.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the scalar coupling between adjacent protons. The primary correlation expected is between the two aromatic protons, H-3 and H-6, confirming their ortho-relationship on the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the signals of H-3 and H-6 to their respective carbons, C-3 and C-6, and the tert-butyl proton signal to the methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range couplings (typically 2-3 bonds). Key correlations would be observed from the aldehydic proton to the aromatic carbons C-1, C-2, and C-6. Furthermore, the protons of the tert-butyl group would show correlations to the aromatic carbons C-3, C-4, and C-5, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
CHO~10.3~188C-1, C-2, C-6
C-1-~125CHO, H-3, H-6
C-2-~160 (d, ¹JCF)CHO, H-3
H-3 / C-3~7.4 (dd)~118 (d, ²JCF)C-1, C-2, C-4, C-5, t-Bu(H)
C-4-~145H-3, H-6, t-Bu(H)
C-5-~158 (d, ¹JCF)H-3, H-6, t-Bu(H)
H-6 / C-6~7.5 (dd)~120 (d, ²JCF)CHO, C-1, C-4, C-5
t-Bu (C(CH₃)₃)-~35t-Bu(H)
t-Bu (C(CH₃)₃)~1.35~31C-3, C-4, C-5

Note: 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR Spectroscopic Analysis of Electronic Environment

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment, making it an excellent probe for fluorinated aromatic compounds. wikipedia.org The spectrum for this molecule is expected to show two distinct signals for F-2 and F-5.

The chemical shifts are influenced by the electronic effects of the substituents. The strongly electron-withdrawing aldehyde group and the second fluorine atom will significantly impact the shielding of each fluorine nucleus. The electron-donating tert-butyl group will have a lesser, but measurable, effect. Long-range ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants provide additional structural information. wikipedia.org

Table 2: Predicted ¹⁹F NMR Spectroscopic Data

AtomPredicted Chemical Shift (ppm)Expected Multiplicity and Coupling Constants (J)
F-2-110 to -115dd, 4JF2-F5 ≈ 10-15 Hz, 3JF2-H3 ≈ 8-10 Hz
F-5-118 to -123dd, 4JF5-F2 ≈ 10-15 Hz, 3JF5-H6 ≈ 8-10 Hz

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Determinations

NOESY experiments identify protons that are close in space, which is critical for determining the preferred conformation of the aldehyde group relative to the aromatic ring. libretexts.org Benzaldehydes can exist as two planar conformers: anti (or O-trans), where the C=O bond is anti to the C1-C2 bond, and syn (or O-cis), where it is syn.

A key NOESY cross-peak would be expected between the aldehydic proton and the aromatic proton at the C-6 position. The presence of this correlation would strongly indicate a preference for the anti-conformer, where these protons are in close spatial proximity. Conversely, a correlation between the aldehydic proton and the H-3 proton would suggest the presence of the syn-conformer. Additional NOE effects would be observed between the protons of the tert-butyl group and the adjacent aromatic protons H-3 and H-6 (via its F-5 neighbor), confirming their spatial relationship.

Rotational Spectroscopy and Microwave Spectroscopy for Gas-Phase Conformer Identification

Rotational and microwave spectroscopy are powerful techniques for the precise determination of molecular geometry and the identification of distinct conformers in the gas phase. uni-kiel.de Studies on the closely related 2,5-difluorobenzaldehyde (B1295323) provide a robust framework for understanding the conformational landscape of the title compound. nih.govacs.org

Experimental Determination of Conformer Energies and Population Ratios

Research using broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy on 2,5-difluorobenzaldehyde has successfully identified two distinct conformers in the gas phase. nih.govacs.org

Anti-conformer: This conformer, where the aldehyde group is oriented away from the fluorine at C-2, was identified as the more stable, global minimum structure.

Syn-conformer: This higher-energy conformer, where the aldehyde group is oriented towards the fluorine at C-2, was also observed.

For 2,5-difluorobenzaldehyde, the energy difference between the anti and syn conformations was calculated to be 12.9 kJ/mol. nih.govacs.org The addition of a tert-butyl group at the C-4 position is not expected to significantly alter this energy difference, as it is distant from the site of rotation. Therefore, this compound is also expected to exist predominantly as the anti-conformer in the gas phase.

Table 3: Predicted Conformational Data based on 2,5-Difluorobenzaldehyde

ConformerRelative StabilityPredicted Relative Energy (kJ/mol)Expected Population Ratio at Room Temp.
anti (O-trans)More Stable0Dominant
syn (O-cis)Less Stable~12.9Minor

Analysis of Intramolecular Interactions and Planarity

The high precision of rotational spectroscopy allows for detailed analysis of the molecular structure and the subtle forces that define it. For 2,5-difluorobenzaldehyde, experimental results from microwave spectroscopy confirm that both the anti and syn conformations are planar. nih.govacs.org This planarity is maintained despite the potential for steric repulsion between the aldehyde's oxygen atom and the ortho-substituted fluorine atom in the syn-conformer. nih.govacs.org

The planarity of the molecule is a result of the favorable π-conjugation between the aldehyde group and the aromatic ring. The addition of the large tert-butyl group at the para position is not anticipated to induce non-planarity in the benzaldehyde (B42025) core due to its symmetrical nature and distance from the interacting aldehyde and fluorine substituents. The primary intramolecular interaction governing the conformational preference remains the balance between steric hindrance and potential weak hydrogen bonding or electrostatic interactions involving the aldehyde group and the ortho-fluorine.

Precision Measurement of Molecular Parameters (e.g., Rotational Constants, Dipole Moments)

Precision measurements using techniques like microwave spectroscopy provide invaluable data on the fundamental rotational constants (A, B, C) and the permanent electric dipole moment (µ) of a molecule in the gas phase. These parameters are directly related to the molecule's moments of inertia and charge distribution, respectively, offering a precise picture of its geometry.

For the related compound, 2,5-difluorobenzaldehyde, rotational spectroscopy has been used to study its conformational landscape, revealing the coexistence of O-trans and O-cis conformers, which describe the orientation of the aldehyde group relative to the adjacent fluorine atom.

The introduction of a bulky tert-butyl group at the 4-position would significantly alter the moments of inertia of 2,5-difluorobenzaldehyde. The mass of the C(CH₃)₃ group would lead to a considerable decrease in the rotational constants. This effect would be most pronounced on the constants associated with the axes that experience the largest change in mass distribution. The tert-butyl group, with its own internal rotation of the methyl groups, could also introduce fine structure or splittings in the rotational spectrum, complicating the analysis but also providing information on the barrier to internal rotation.

Table 1: Predicted Influence of tert-Butyl Substitution on Molecular Parameters of 2,5-difluorobenzaldehyde

ParameterValue for 2,5-difluorobenzaldehydePredicted Effect of 4-tert-Butyl Group
Rotational Constants (A, B, C)Experimentally determinedSignificant decrease in all three constants
Dipole Moment (µ)Not reportedSlight perturbation due to inductive effects

Note: Specific experimental values for this compound are not available in the reviewed literature.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational states of a molecule. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and is sensitive to the local chemical environment.

For the parent molecule, 2,5-difluorobenzaldehyde, computational studies using Density Functional Theory (DFT) have been performed to calculate the vibrational frequencies for both the stable O-trans and the less stable O-cis conformers. researchgate.net These calculations provide a basis for assigning experimental IR and Raman spectra.

Key vibrational modes for this compound would include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically around 1700-1720 cm⁻¹. The electronic effect of the tert-butyl group is minimal on this mode.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would produce strong bands in the 2850-3000 cm⁻¹ region.

C-F Stretches: These modes typically occur in the 1100-1300 cm⁻¹ region and are strong in the IR spectrum.

tert-Butyl Bending: The methyl groups give rise to characteristic bending (scissoring and rocking) vibrations around 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric), often appearing as a distinctive doublet.

The presence of the bulky tert-butyl group would introduce new vibrational modes and could slightly shift the frequencies of the benzaldehyde core vibrations due to mass and electronic effects. The low-frequency region of the Raman spectrum would be particularly useful for studying the torsional modes of the aldehyde and tert-butyl groups, providing insight into conformational dynamics.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
AldehydeC=O Stretch1700 - 1720StrongMedium
AldehydeC-H Stretch2720 - 2820MediumMedium
tert-ButylC-H Stretch (aliphatic)2850 - 3000StrongStrong
Aromatic RingC-H Stretch3000 - 3100MediumStrong
Aromatic RingC=C Stretch1450 - 1600Medium-StrongStrong
tert-ButylC-H Bend (symmetric)~1365MediumWeak
tert-ButylC-H Bend (asymmetric)~1390MediumWeak
FluoroaromaticC-F Stretch1100 - 1300StrongWeak

Note: These are predicted ranges based on characteristic group frequencies.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis would reveal bond lengths, bond angles, and torsion angles with high precision. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, halogen bonding, or van der Waals forces, that dictate how the molecules pack into a crystal lattice.

No crystal structure for this compound has been reported in the primary literature. If a single crystal were grown, the analysis would be expected to show:

The planarity of the benzaldehyde core, although minor deviations are possible due to packing forces.

The specific conformation (O-cis or O-trans) adopted in the solid state. Often, only the lowest energy conformer is present in the crystal.

The influence of the bulky tert-butyl group on the crystal packing. This group would likely prevent efficient π-π stacking of the aromatic rings and would instead dominate the packing through steric hindrance and weak C-H···O or C-H···F interactions. The way these bulky groups interdigitate would be a key feature of the crystal lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (If applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the aldehyde and tert-butyl groups, assuming free rotation of the tert-butyl group and planarity of the benzene (B151609) ring. Therefore, it cannot exist as enantiomers and will not exhibit any chiroptical activity. This spectroscopic technique is not applicable for the enantiomeric characterization of this compound.

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 2,5 Difluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 4-(tert-Butyl)-2,5-difluorobenzaldehyde. DFT calculations are used to determine optimized molecular geometries, electronic energies, and the distribution of electron density.

Theoretical DFT studies on analogous compounds, such as 2,5-difluorobenzaldehyde (B1295323), have established the reliability of methods like B3LYP with basis sets such as 6-311++G(d,p) for predicting geometric parameters and vibrational frequencies. researchgate.net For this compound, DFT calculations would predict a non-planar arrangement of the aldehyde group relative to the benzene (B151609) ring, influenced by the steric hindrance from the ortho-fluorine atom and the electronic effects of the substituents. The tert-butyl group, being a weak electron-donating group, and the fluorine atoms, being strong electron-withdrawing groups, create a complex electronic environment that influences bond lengths and angles throughout the molecule.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

Property Predicted Value
Total Energy (Hartree) -865.1234
Dipole Moment (Debye) 3.45
HOMO Energy (eV) -6.78
LUMO Energy (eV) -1.23

Note: The data in this table is hypothetical and representative of typical DFT calculation results for similar molecules.

To achieve higher accuracy, particularly for electronic properties, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. For instance, studies on similar difluorobenzaldehyde isomers have utilized methods like DLPNO-CCSD(T) to accurately determine energy differences between conformers. nih.gov Applying such methods to this compound would yield more precise values for properties like the energy barrier to rotation of the aldehyde group and the relative energies of different conformers.

To gain a deeper understanding of bonding and non-covalent interactions, electron density distribution analyses are crucial.

Atoms in Molecules (AIM) Theory: AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. This approach can identify and characterize non-covalent interactions, such as weak intramolecular hydrogen bonds or steric clashes. mdpi.comnih.gov In this compound, AIM analysis would be instrumental in identifying critical points in the electron density that signify steric repulsion between the bulky tert-butyl group and the adjacent fluorine atom, as well as potential weak interactions involving the aldehyde group.

Exhaustive Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of rotatable bonds in this compound necessitates a thorough conformational analysis to identify stable isomers and the energy barriers that separate them.

The rotation of the aldehyde and tert-butyl groups relative to the benzene ring gives rise to different conformers. The potential energy surface (PES) for the rotation of the C(ring)-C(aldehyde) bond is of particular interest. Studies on 2,5-difluorobenzaldehyde have shown the existence of two planar conformers: a more stable O-trans (or anti) conformer where the carbonyl oxygen is directed away from the ortho-fluorine, and a less stable O-cis (or syn) conformer. researchgate.netnih.gov The energy difference is estimated to be around 12.9 kJ/mol for 2,5-difluorobenzaldehyde. nih.gov

For this compound, a similar preference for the O-trans conformer is expected. The torsional barrier for the interconversion between the O-cis and O-trans conformers can be calculated by scanning the dihedral angle of the aldehyde group. The presence of the tert-butyl group is not expected to significantly alter this barrier, as it is located further away from the aldehyde group.

Rotation of the tert-butyl group also has an associated energy barrier, although it is generally low in aromatic systems, typically in the range of 4-10 kJ/mol. researchgate.net

Table 2: Predicted Torsional Barriers in this compound

Rotational Bond Barrier to Rotation (kJ/mol)
C(ring)-C(aldehyde) ~15

Note: The data in this table is an estimation based on values for similar molecular fragments.

The substitution pattern of this compound leads to significant intramolecular interactions. The large tert-butyl group at the 4-position and the fluorine atom at the 5-position create a sterically crowded environment on one side of the molecule.

Solvent Effects on Conformational Stability and Energetics

Detailed theoretical investigations into this compound are limited in published literature; however, significant insights can be drawn from computational studies on its parent compound, 2,5-difluorobenzaldehyde. Research employing rotational spectroscopy and high-level quantum chemical calculations has thoroughly characterized the conformational landscape of 2,5-difluorobenzaldehyde in the gas phase.

The molecule exists as two planar conformers: a more stable anti-conformer (also referred to as O-trans) and a less stable syn-conformer (O-cis). In the anti-conformer, the aldehyde group's oxygen atom is oriented away from the ortho-fluorine atom, whereas in the syn-conformer, it is oriented towards it. High-level calculations at the DLPNO-CCSD(T)/def2-TZVP level of theory estimate that the anti-conformer is more stable than the syn-conformer by 12.9 kJ/mol. This significant energy difference is attributed to the steric repulsion between the aldehyde's oxygen and the ortho-fluorine atom in the syn arrangement.

The introduction of a bulky tert-butyl group at the 4-position is not expected to alter this fundamental conformational preference. The tert-butyl group is located on the opposite side of the aromatic ring from the aldehyde functionality and is unlikely to introduce significant steric strain that would favor the high-energy syn-conformer. Therefore, the anti-conformer is predicted to be the dominant form for this compound as well.

While gas-phase studies provide a foundational understanding, the presence of a solvent can influence conformational energetics. The relative stability of conformers can be altered depending on the polarity of the solvent. Solvents with higher dielectric constants can preferentially stabilize the conformer with the larger dipole moment. Although specific computational studies modeling solvent effects on this compound are not available, it is a general principle that polar solvents could slightly reduce the energy difference between the anti and syn conformers if their dipole moments differ significantly. However, given the large intrinsic energy gap, a complete inversion of stability is highly improbable.

Table 1: Calculated Conformational Energy of 2,5-Difluorobenzaldehyde (Gas Phase) Data extrapolated from studies on the parent compound.

ConformerCalculation LevelRelative Energy (kJ/mol)Reference
anti (O-trans)DLPNO-CCSD(T)/def2-TZVP0.0 (most stable)
syn (O-cis)DLPNO-CCSD(T)/def2-TZVP12.9

Molecular Dynamics Simulations for Probing Dynamic Behavior and Intermolecular Interactions

As of current scientific literature, specific molecular dynamics (MD) simulations focused on this compound have not been reported. Such studies would be valuable for understanding the dynamic behavior of the molecule in condensed phases, including its interactions with solvent molecules and its aggregation properties. MD simulations could elucidate the flexibility of the tert-butyl and aldehyde groups, calculate properties like the radial distribution functions to describe solvent structuring around the solute, and analyze potential intermolecular interactions such as hydrogen bonding with protic solvents or π-π stacking between aromatic rings.

Reaction Mechanism Elucidation via Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

There are currently no published computational studies that detail specific reaction mechanisms involving this compound using transition state search and Intrinsic Reaction Coordinate (IRC) analysis. This type of analysis is crucial for understanding the precise pathways of chemical reactions, identifying the structure of transition states, and calculating activation energy barriers. For a molecule like this compound, such studies could, for example, elucidate the mechanism of nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, providing a detailed, step-by-step map of the reaction coordinates from reactants to products.

In Silico Prediction of Spectroscopic Parameters for Experimental Validation

While comprehensive in silico spectroscopic studies for this compound are not available, computational methods are frequently used to predict spectroscopic parameters for related molecules. For the parent 2,5-difluorobenzaldehyde, calculations using Density Functional Theory (DFT) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set have been used to determine optimized molecular structures and vibrational frequencies. These calculated frequencies for the more stable O-trans conformer show good agreement with experimental infrared and Raman spectra.

Furthermore, for various difluorobenzaldehyde isomers, calculated rotational constants have shown excellent agreement with experimental values derived from rotational spectroscopy, confirming the accuracy of the computed molecular geometries. A similar computational approach for this compound would involve geometry optimization followed by frequency calculations to predict its IR and Raman spectra. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) could be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions serve as a powerful tool for validating experimental data and aiding in the structural elucidation of new compounds.

Table 2: Comparison of Theoretical vs. Experimental Rotational Constants for anti-2,5-Difluorobenzaldehyde Data for the parent compound, illustrating the accuracy of computational methods.

ParameterTheoretical (B3LYP-D3(BJ)/def2-TZVP) (MHz)Experimental (MHz)Reference
A2496.02498.977
B957.1958.043
C691.7692.394

Reaction Chemistry and Chemical Transformations of 4 Tert Butyl 2,5 Difluorobenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a site of rich chemical reactivity, readily undergoing nucleophilic additions, oxidations, reductions, and condensation reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, react with the aldehyde to form secondary alcohols after an aqueous workup. sigmaaldrich.com These reactions are fundamental for carbon-carbon bond formation.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes into alkenes. nih.gov The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com The HWE reaction is often preferred as the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. youtube.comorganic-chemistry.org Stabilized phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig reagents and typically yield the (E)-alkene with high selectivity. wikipedia.org

Reaction TypeTypical ReagentProduct ClassGeneral Product Structure
Grignard AdditionR-MgBrSecondary AlcoholAr-CH(OH)-R
Organolithium AdditionR-LiSecondary AlcoholAr-CH(OH)-R
Wittig ReactionPh₃P=CHRAlkeneAr-CH=CHR
Horner-Wadsworth-Emmons Reaction(EtO)₂P(O)CH₂RAlkene (Predominantly E-isomer)Ar-CH=CHR

The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid without affecting the aromatic ring or the fluorine substituents.

Reduction: Chemoselective reduction to the corresponding primary alcohol, (4-(tert-Butyl)-2,5-difluorophenyl)methanol, is commonly achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. For more sterically hindered or less reactive aldehydes, the more powerful lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions.

Oxidation: The aldehyde can be readily oxidized to 4-(tert-Butyl)-2,5-difluorobenzoic acid. A variety of oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O). Modern, environmentally friendly methods may also be utilized, such as catalyzed oxidation using air or tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govresearchgate.net

TransformationTypical Reagent(s)Product Name
ReductionNaBH₄, MeOH(4-(tert-Butyl)-2,5-difluorophenyl)methanol
OxidationKMnO₄ or Jones Reagent4-(tert-Butyl)-2,5-difluorobenzoic acid

Condensation Reactions: Aldehydes are classic substrates for condensation reactions. In the Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malonic acid) in the presence of a weak base (like piperidine (B6355638) or pyridine) to form a new carbon-carbon double bond. wikipedia.org The initial nucleophilic addition is typically followed by a dehydration step. Since 4-(tert-Butyl)-2,5-difluorobenzaldehyde lacks α-hydrogens, it cannot act as the nucleophilic enolate component in an Aldol condensation. However, it can serve as the electrophilic partner in a crossed-Aldol or Claisen-Schmidt condensation with another enolizable aldehyde or ketone.

Schiff Base Formation: The reaction of this compound with primary amines yields imines, also known as Schiff bases. mediresonline.orgderpharmachemica.com This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule. derpharmachemica.com The formation of the carbon-nitrogen double bond is a versatile method for creating new molecular frameworks. mediresonline.org

ReactionReactant PartnerProduct Type
Knoevenagel CondensationCH₂(CO₂Et)₂ (Diethyl malonate)α,β-Unsaturated ester
Claisen-Schmidt CondensationAcetophenoneChalcone derivative
Schiff Base FormationR-NH₂ (Primary amine)Imine (Schiff Base)

Selective derivatization of the aldehyde functionality is crucial for multi-step syntheses, either to protect the aldehyde from unwanted reactions or to introduce new functionalities for analytical purposes. A common protection strategy involves the formation of acetals or ketals by reacting the aldehyde with an alcohol or a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. This transformation is reversible, and the aldehyde can be regenerated by acid-catalyzed hydrolysis. This protection allows for chemical modifications elsewhere in the molecule, such as on the aromatic ring, which would otherwise be incompatible with the reactive aldehyde group.

Reactions Involving the Aromatic Ring System

The fluorine substituents and the aldehyde group on the aromatic ring act as directing groups in electrophilic and metalation reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. organic-chemistry.orgbaranlab.org

In this compound, both the fluorine atoms and the aldehyde group can function as DMGs. organic-chemistry.orgresearchgate.net The relative directing ability of these groups determines the site of metalation. The hierarchy of DMGs generally places groups like amides and carbamates as very strong, with aldehydes and fluorine being weaker but still effective directors. uwindsor.ca The key to successful DoM on this substrate is the additive effect of multiple directing groups.

The proton at the C3 position is ortho to both the C2-fluorine and the aldehyde group. The proton at the C6 position is ortho to the C5-fluorine. Due to the synergistic directing effect of the adjacent aldehyde and fluorine groups, the C3 position is the most kinetically acidic proton on the ring. Therefore, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be expected to selectively deprotonate the C3 position. Subsequent reaction with an electrophile (E+) would introduce a new substituent at this position, yielding a 1,2,3,4,6-penta-substituted benzene (B151609) ring. The use of alkyllithium bases like n-BuLi must be approached with caution, as competitive nucleophilic addition to the aldehyde carbonyl is a likely side reaction. This can sometimes be circumvented by performing the reaction at very low temperatures or by using an in-situ protection strategy for the aldehyde.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms Under Activating Conditions

The benzene ring in this compound is rendered electron-deficient by the strong electron-withdrawing effect of the aldehyde group (-CHO). This activation facilitates nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for unactivated aryl fluorides. In SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.com

For this compound, the aldehyde group is ortho to the fluorine at C2 and meta to the fluorine at C5. Consequently, it strongly activates the C2 position and, to a lesser extent, the C5 position for nucleophilic attack. However, the regioselectivity of the substitution is predominantly controlled by steric factors.

Regioselectivity: The large steric bulk of the tert-butyl group at C4 creates significant steric hindrance around the adjacent C5 position and, more critically, the ortho C2 position. libretexts.orgnumberanalytics.com Nucleophilic attack at the C2 position is severely impeded by the proximity of the tert-butyl group. libretexts.org In contrast, the C5 position, while still influenced by the tert-butyl group, is sterically more accessible. Therefore, nucleophilic attack is expected to occur selectively at the C5 position. This leads to the displacement of the C5-fluorine atom.

Common nucleophiles used in SNAr reactions with activated fluoroarenes include alkoxides, thiolates, and amines. The general reaction scheme is presented below:

Reaction with O-Nucleophiles: Reaction with sodium methoxide (B1231860) (NaOMe) would yield 2-fluoro-5-methoxy-4-(tert-butyl)benzaldehyde.

Reaction with S-Nucleophiles: Reaction with sodium thiomethoxide (NaSMe) would produce 2-fluoro-5-(methylthio)-4-(tert-butyl)benzaldehyde.

Reaction with N-Nucleophiles: Reaction with a primary or secondary amine, such as morpholine, in the presence of a base, would result in the formation of 4-(2-fluoro-5-morpholino-4-(tert-butyl)phenyl)methanone. researchgate.net

The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better at stabilizing the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the activation of C-F bonds is more challenging than that of other carbon-halogen bonds due to its high bond dissociation energy, successful couplings of aryl fluorides have been developed, particularly for substrates activated by electron-withdrawing groups. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. For this compound, site-selective coupling is expected. The regioselectivity is influenced by both steric and electronic factors. The steric hindrance from the tert-butyl group would disfavor the oxidative addition of the palladium catalyst to the C2-F bond. researchgate.net Therefore, the reaction with an arylboronic acid, such as phenylboronic acid, in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), would likely yield 5-phenyl-4-(tert-butyl)-2-fluorobenzaldehyde. rsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl halide. Similar to the Suzuki-Miyaura coupling, the reaction on this compound is predicted to occur selectively at the less sterically hindered C5 position. organic-chemistry.orgresearchgate.net Using a palladium catalyst, a copper(I) co-catalyst, and an amine base, the reaction with an alkyne like phenylacetylene (B144264) would produce 5-(phenylethynyl)-4-(tert-butyl)-2-fluorobenzaldehyde. organic-chemistry.org Recent advancements have shown that Sonogashira couplings of unactivated aryl fluorides can be achieved using specific catalytic systems, such as those employing LiHMDS as a promoter. google.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgyoutube.com The reaction of this compound with an alkene, for instance, styrene, catalyzed by a palladium complex in the presence of a base, would also be expected to show regioselectivity for the C5 position due to steric constraints. nih.gov The likely product would be 5-styryl-4-(tert-butyl)-2-fluorobenzaldehyde.

Below is a table summarizing the predicted major products from these cross-coupling reactions.

Coupling ReactionReagentPredicted Major Product
Suzuki-MiyauraPhenylboronic acid5-Phenyl-4-(tert-butyl)-2-fluorobenzaldehyde
SonogashiraPhenylacetylene5-(Phenylethynyl)-4-(tert-butyl)-2-fluorobenzaldehyde
HeckStyrene5-Styryl-4-(tert-butyl)-2-fluorobenzaldehyde

Stereoselective Functionalization of the Aromatic Core

Direct stereoselective functionalization of the C-H bonds of the aromatic ring of this compound is a significant challenge. A more common and feasible approach to introducing chirality is through stereoselective reactions involving the aldehyde functionality. The prochiral aldehyde group can be converted into a chiral center via nucleophilic addition reactions using chiral catalysts or reagents. libretexts.org

For example, the asymmetric addition of organometallic reagents (e.g., organozinc or Grignard reagents) to the aldehyde can yield chiral secondary alcohols. The use of a chiral ligand, such as a chiral amino alcohol or a BINOL-derived ligand, can coordinate to the metal center and control the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to one enantiomer in excess. mdpi.com

Quantum chemical studies on the asymmetric allylation of benzaldehyde (B42025) with chiral allylboronates have shown that the stereochemical outcome can be reliably predicted by analyzing the transition state structures. nih.gov Similarly, the enantioselective addition of a nucleophile to this compound would be influenced by the electronic properties and steric bulk of the ring substituents, which can affect the conformation of the aldehyde and its interaction with the chiral catalyst. diva-portal.org

Another potential pathway involves the enantioselective reduction of the aldehyde to a primary alcohol, followed by further transformations. However, the primary focus of stereoselective functionalization for this molecule lies in the creation of a new stereocenter at the carbonyl carbon.

Influence of the tert-Butyl Substituent on Reaction Pathways, Regioselectivity, and Stereoselectivity

The tert-butyl group is a crucial controller of reactivity and selectivity in transformations involving this compound. Its influence is twofold: steric and electronic.

Steric Influence: The most significant effect of the tert-butyl group is its steric bulk. numberanalytics.com It effectively shields the ortho positions (C4 and, to a large extent, C2), hindering the approach of nucleophiles or bulky catalyst complexes. libretexts.orgresearchgate.net

In SNAr reactions , this steric hindrance is the primary reason for the high regioselectivity, directing incoming nucleophiles to the C5 position and preventing reaction at the electronically activated C2 position. numberanalytics.com

In palladium-catalyzed cross-coupling reactions , the steric bulk impedes the oxidative addition of the palladium catalyst to the C2-F bond, thereby favoring selective reaction at the C5-F bond. researchgate.net

In stereoselective additions to the aldehyde, the tert-butyl group, although meta to the reaction center, can influence the conformational preference of the aldehyde and its binding to a chiral catalyst, thereby affecting the degree of enantioselectivity.

Electronic Influence: The tert-butyl group is weakly electron-donating through an inductive effect.

In SNAr reactions , this electron-donating nature slightly deactivates the aromatic ring towards nucleophilic attack, counteracting the strong activating effect of the aldehyde group. However, this electronic effect is generally secondary to the powerful activation provided by the aldehyde and the directing influence of steric hindrance.

In electrophilic aromatic substitution (a reaction not favored on this electron-poor ring), an alkyl group typically acts as an ortho, para-director. researchgate.net This underlying electronic preference can subtly influence the electron distribution in the ring and affect the stability of intermediates in other reaction types.

The interplay between the steric and electronic effects of the tert-butyl group is summarized in the table below.

Reaction TypePrimary Influence of tert-Butyl GroupConsequence
SNAr Steric HindranceDirects nucleophilic attack to the C5 position.
Cross-Coupling Steric HindranceFavors oxidative addition of Pd catalyst at the C5-F bond.
Aldehyde Addition Steric & ElectronicCan influence catalyst binding and stereochemical outcome.

Tandem Reactions and Cascade Sequences Utilizing the Compound's Multifunctionality

The presence of multiple reactive sites—the aldehyde and two C-F bonds—makes this compound an excellent substrate for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation without isolating intermediates. liberty.edu These one-pot procedures are highly efficient and atom-economical. youtube.com

A plausible tandem reaction could involve an initial transformation at the aldehyde group, which then sets up a subsequent intramolecular cyclization via nucleophilic aromatic substitution. For example, condensation of the aldehyde with a binucleophile like 2-aminophenol (B121084) would form an imine intermediate. In the presence of a base, the phenoxide moiety of this intermediate could then act as an intramolecular nucleophile, attacking the activated C2-F bond to form a substituted benzoxazole (B165842) derivative. The steric hindrance of the tert-butyl group would favor cyclization involving the C2 position in an intramolecular context, provided the linking chain allows for the correct geometry.

Another possibility is an intermolecular reaction followed by an intramolecular cyclization. For instance, a Knoevenagel condensation of the aldehyde with an active methylene compound like malononitrile (B47326) could be followed by an intramolecular SNAr reaction if a suitable nucleophile is present on the newly introduced group, leading to the formation of complex heterocyclic systems. One-pot syntheses of various heterocycles, such as dihydropyridines and imidazoles, often start from substituted aldehydes. sharif.edursc.org

Generation of Novel Synthetic Building Blocks and Highly Functionalized Intermediates

Through the chemical transformations described above, this compound serves as a valuable starting material for the generation of more complex and highly functionalized molecules that are important building blocks in various fields. google.com

Via SNAr: By substituting the C5-fluorine with various nucleophiles (e.g., amines, alcohols, thiols), a wide array of 2-fluoro-5-substituted-4-(tert-butyl)benzaldehyde derivatives can be synthesized. These new building blocks possess three distinct points of functionality for further elaboration.

Via Cross-Coupling: Suzuki-Miyaura, Sonogashira, and Heck reactions introduce new carbon-carbon bonds at the C5 position, leading to biaryl, alkynyl, and alkenyl derivatives, respectively. These products are key intermediates in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals. For instance, substituted difluorobiphenyl carbaldehydes are known precursors for liquid crystal materials. google.com

Via Aldehyde Functionalization: Conversion of the aldehyde to other functional groups (e.g., alcohols, carboxylic acids, imines, oximes) provides another set of versatile intermediates. For example, reduction to the corresponding benzyl (B1604629) alcohol, followed by conversion to a benzyl halide, creates an electrophilic site for further substitution reactions.

The strategic combination of these reactions allows for the synthesis of polysubstituted aromatic compounds with precise control over the substitution pattern, which would be difficult to achieve through other synthetic routes. This makes this compound a powerful precursor for creating novel molecular architectures for drug discovery, materials science, and agrochemical research.

Advanced Applications and Functionalization Strategies of 4 Tert Butyl 2,5 Difluorobenzaldehyde

Precursor in Medicinal Chemistry Research and Drug Discovery Programs

In the realm of drug discovery, the structural motifs present in 4-(tert-Butyl)-2,5-difluorobenzaldehyde are highly desirable. The presence of fluorine can improve metabolic stability, binding affinity, and bioavailability of drug candidates. The aldehyde functionality serves as a versatile handle for a wide array of chemical reactions to build molecular complexity.

Synthesis of Novel Fluorinated Heterocyclic Scaffolds

The aldehyde group of this compound is a key functional group for the construction of various heterocyclic systems, which form the core of many pharmaceuticals. Through condensation reactions with amines, hydrazines, and other nucleophiles, a diverse range of fluorinated heterocycles can be accessed. For instance, multi-component reactions are often employed to create complex, drug-like scaffolds in a single step. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aldehyde and the properties of the resulting heterocyclic ring.

Design and Synthesis of Lead Compounds for Biological Evaluation

This benzaldehyde (B42025) derivative serves as a starting material for the synthesis of lead compounds targeted for various biological evaluations. Medicinal chemists utilize its structure to introduce the fluorinated and tert-butylated phenyl ring into larger molecules. This approach is valuable in structure-activity relationship (SAR) studies, where the impact of these specific substitutions on the biological activity of a compound is systematically investigated. The tert-butyl group, for example, can act as a lipophilic anchor, potentially enhancing a molecule's interaction with a biological target.

Development of Bioisosteric Replacements in Pharmacophore Design

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance the compound's pharmacological profile. The difluorinated phenyl ring of this compound can be used as a bioisostere for other aromatic systems. The introduction of fluorine atoms can alter the electronic properties of the ring and its ability to participate in hydrogen bonding, which can lead to improved potency, selectivity, or pharmacokinetic properties.

Building Block in Materials Science Research

The same structural features that make this compound valuable in medicinal chemistry also render it a useful precursor in materials science. The rigidity of the aromatic ring, combined with the effects of its substituents, allows for the creation of high-performance polymers and functional organic materials.

Monomer for Advanced Fluorinated Polymer Synthesis (e.g., poly(aryl ethers), poly(imides))

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and specific electronic properties. While direct polymerization of an aldehyde is not typical for these polymer classes, this compound can be chemically modified into a suitable monomer. For example, the aldehyde can be oxidized to a carboxylic acid, which can then be used in the synthesis of polyimides. Alternatively, the fluorine atoms on the ring are susceptible to nucleophilic aromatic substitution, a key reaction in the formation of poly(aryl ethers). The presence of the bulky tert-butyl group can disrupt polymer chain packing, leading to increased solubility and processability of the resulting polymers.

Table 1: Potential Polymer Properties Influenced by this compound-derived Monomers

Structural FeatureInfluence on Polymer Properties
Difluorinated Phenyl RingEnhances thermal stability and chemical resistance.
tert-Butyl GroupIncreases solubility and processability by disrupting chain packing.
Aromatic BackboneProvides rigidity and high-temperature performance.

Precursor for Liquid Crystals and Organic Electronic Materials

The synthesis of molecules for liquid crystals and organic electronics often requires building blocks with well-defined electronic and structural properties. The difluorinated aromatic core of this compound is a useful component in this context. The fluorine atoms and the aldehyde group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the final material. The tert-butyl group can influence the intermolecular interactions and the self-assembly behavior, which are critical for the formation of liquid crystalline phases and for performance in organic electronic devices. The aldehyde group provides a reactive site to elongate the molecular structure, a common strategy in the design of rod-like liquid crystals.

Development of Functional Materials with Tunable Optical and Electronic Properties

The unique electronic and steric characteristics of this compound make it a valuable monomer for the synthesis of functional organic materials, including conjugated polymers and molecular dyes with precisely controlled optoelectronic properties. The difluorinated phenyl ring acts as an electron-deficient unit, which is a critical component in creating materials with low bandgaps.

Research into conjugated polymers has shown that the introduction of fluorine atoms onto the aromatic backbone significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation is essential for improving the performance and environmental stability of organic photovoltaic devices and thin-film transistors. researchgate.net The aldehyde group of this compound provides a versatile reaction site for polymerization, allowing it to be incorporated into polymer chains through reactions like Wittig-type olefinations, Horner-Wadsworth-Emmons reactions, or condensation reactions with amines to form poly(azomethine)s.

Furthermore, the bulky tert-butyl group imparts crucial physical properties to the resulting materials. It enhances solubility in common organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating or inkjet printing. mdpi.com Additionally, the steric hindrance provided by the tert-butyl group can disrupt intermolecular packing in the solid state, influencing the material's morphology, charge mobility, and photophysical properties. By strategically combining these features, materials can be designed with optical absorption and emission wavelengths that are tunable across the visible and near-infrared regions, making them suitable for applications in organic electronics. rsc.orgnih.gov

Component of MoleculeFunction in Material DesignResulting Property
2,5-Difluoroaromatic RingActs as an electron-deficient unit; lowers molecular orbital energy levels.Tunable HOMO/LUMO levels, improved air stability, controlled bandgap.
Aldehyde Group (-CHO)Provides a reactive site for polymerization and derivatization (e.g., Knoevenagel, Wittig).Formation of conjugated backbones (e.g., vinylene, imine linkages).
4-(tert-Butyl) GroupIncreases steric bulk and modulates intermolecular interactions.Enhanced solubility for processing, control over solid-state packing and morphology.

Intermediate in Agrochemical Research for Crop Protection Solutions

In the field of crop protection, the presence of fluorinated motifs is a well-established strategy for enhancing the efficacy and metabolic stability of active ingredients. This compound serves as a key intermediate for the synthesis of advanced agrochemical precursors, combining several structural features known to impart desirable biological activity.

The chemical reactivity of the aldehyde group allows for its conversion into a wide array of other functional groups, thereby creating a platform for diverse molecular architectures. For example:

Reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol. This alcohol can then be used in etherification reactions to link the fluorinated phenyl ring to other heterocyclic structures common in fungicides and herbicides.

Oxidation provides the 2,5-difluoro-4-(tert-butyl)benzoic acid, a precursor for synthesizing amides and esters, which are prevalent classes of insecticides and fungicides. researchgate.net

Condensation reactions with hydrazines or substituted amines lead to the formation of hydrazones and Schiff bases. mdpi.commdpi.com These derivatives are not only precursors for more complex heterocyclic systems (e.g., triazoles, oxadiazoles) but can also possess intrinsic insecticidal or fungicidal activity themselves. mdpi.comresearchgate.netmdpi.com

The core 4-(tert-butyl)-2,5-difluorophenyl scaffold is itself advantageous. The tert-butyl group can enhance lipophilicity, improving the molecule's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, while the fluorine atoms can block sites of metabolic degradation, prolonging the compound's activity. Simple benzaldehydes have been shown to possess insecticidal properties, and more complex derivatives built from them often exhibit enhanced and more specific activity. nih.govresearchgate.net

Transformation of AldehydeResulting PrecursorPotential Agrochemical Application
Reduction to Alcohol4-(tert-Butyl)-2,5-difluorobenzyl alcoholSynthesis of ether-linked fungicides and herbicides.
Oxidation to Carboxylic Acid4-(tert-Butyl)-2,5-difluorobenzoic acidSynthesis of amide and ester insecticides.
Condensation with Hydrazine (B178648)This compound hydrazoneIntermediate for triazole fungicides; direct insecticidal activity. mdpi.com
Reaction with AminesSchiff Base (Imine) DerivativesPrecursors for heterocyclic synthesis; potential antifungal agents. mdpi.com

Design of Probes for Chemical Biology and Biological Imaging (e.g., fluorinated tags)

Molecular probes are essential tools for visualizing and understanding complex biological processes. This compound is an ideal scaffold for the design of such probes due to its unique combination of reactivity and spectroscopic potential.

The aldehyde functionality is particularly useful for bioconjugation. It can react selectively with primary amines, such as the N-terminal amine of a peptide or the side chain of a lysine (B10760008) residue, to form a Schiff base (imine) linkage. nih.govnih.govmdpi.com This reaction provides a straightforward method for attaching the fluorinated tag to a protein or other biomolecule of interest.

The true power of this molecule in imaging comes from its fluorine atoms. The stable ¹⁹F isotope possesses a distinct NMR signal, allowing probes derived from this scaffold to be used in ¹⁹F NMR spectroscopy to study protein-ligand interactions or monitor cellular processes without the background noise inherent in ¹H NMR. More significantly, one of the fluorine atoms can be substituted with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, half-life ~110 minutes), a critical isotope for Positron Emission Tomography (PET). rsc.org PET is a highly sensitive, non-invasive imaging technique used extensively in clinical diagnostics and preclinical research. Fluorinated benzaldehydes are established building blocks in the synthesis of ¹⁸F-labeled radiotracers, where the radioisotope is typically introduced in the final steps of the synthesis. rsc.orgmdpi.comrsc.org The tert-butyl group can help modulate the probe's solubility and its ability to cross biological membranes.

FeatureRole in Probe DesignApplication
Aldehyde GroupReacts with amines on biomolecules to form stable Schiff bases.Covalent labeling of proteins and peptides. nih.gov
Fluorine Atoms (19F)Provides a unique and sensitive NMR signal.19F NMR probes for studying molecular interactions.
Fluorine-18 (18F) SubstitutionIncorporation of a positron-emitting radionuclide.Development of radiotracers for PET imaging of biological targets. rsc.orgmdpi.com
tert-Butyl GroupInfluences lipophilicity and steric profile.Modulation of membrane permeability and binding specificity.

Development of Chemo- and Biosensors Utilizing Fluorinated Aromatic Aldehydes

The design of selective chemosensors for the detection of biologically and environmentally important analytes is a major goal of supramolecular chemistry. Fluorinated aromatic aldehydes like this compound are excellent starting points for creating sensors that signal the presence of an analyte through a change in color (colorimetric) or fluorescence (fluorometric).

A common strategy involves the condensation of the aldehyde with a signal-generating unit that also contains a binding site, such as a substituted hydrazine or thiosemicarbazide, to form a hydrazone or thiosemicarbazone derivative. researchgate.netdergipark.org.tr In these sensor molecules, the N-H protons of the hydrazone moiety can act as a hydrogen-bond donor recognition site for anions. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the acidity of these N-H protons, making them more likely to be deprotonated upon binding a basic anion like fluoride (B91410) (F⁻) or cyanide (CN⁻). researchgate.netiipseries.org

This deprotonation event triggers a significant change in the internal charge transfer (ICT) characteristics of the molecule, resulting in a dramatic shift in its absorption or emission spectrum that can be easily detected. nih.gov The tert-butyl group can contribute to the sensor's selectivity by creating a defined binding pocket and can also be used to tune its solubility in different media. This modular approach allows for the rational design of highly sensitive and selective sensors for specific targets. rsc.org

ComponentRole in Sensor DesignSensing Mechanism
Aldehyde GroupCondenses with (thio)semicarbazides to form the core sensor molecule.Creates the hydrazone linkage containing the analyte binding site. dergipark.org.tr
Difluorophenyl RingIncreases the acidity of N-H protons in the binding site.Facilitates deprotonation upon anion binding, triggering the signal. iipseries.org
tert-Butyl GroupProvides steric bulk and influences solubility.Contributes to binding selectivity and tunes physical properties.
Analyte (e.g., F⁻, CN⁻)Binds to the N-H protons of the sensor.Causes a colorimetric or fluorescent change via an internal charge transfer (ICT) shift. nih.gov

Future Directions and Emerging Research Avenues

Integration into Automated and High-Throughput Synthesis Platforms for Discovery

The aldehyde functional group is a cornerstone of synthetic chemistry, and its presence in 4-(tert-Butyl)-2,5-difluorobenzaldehyde makes the compound an ideal building block for automated synthesis and high-throughput discovery platforms. Such systems rely on robust, reliable reactions that can be performed on a small scale to generate large libraries of compounds for screening.

The reactivity of the aldehyde allows it to participate in a wide array of transformations that are amenable to automation, including:

Reductive Amination: For the synthesis of diverse secondary and tertiary amines.

Wittig and Horner-Wadsworth-Emmons Olefinations: To create substituted alkenes. acs.org

Aldol and Knoevenagel Condensations: For carbon-carbon bond formation.

Multi-component Reactions: Such as the Ugi or Passerini reactions to rapidly build molecular complexity.

Automated platforms could utilize this compound to synthesize libraries of novel molecules for screening as potential pharmaceuticals or functional materials. nih.gov The fluorinated benzene (B151609) ring and the tert-butyl group provide modules for tuning properties like lipophilicity, metabolic stability, and binding interactions. acs.org A two-step, one-pot reduction/cross-coupling procedure, which utilizes a stable aluminum hemiaminal as an intermediate to protect the latent aldehyde, is an example of a fast methodology that could be adapted for automated synthesis to generate a variety of derivatives. rug.nlacs.org

Table 1: Potential Automated Reactions for Library Synthesis

Reaction TypeReactant ClassResulting Functional GroupPotential Application
Reductive AminationPrimary/Secondary AminesSubstituted AminesDrug Discovery Scaffolds
Wittig ReactionPhosphonium (B103445) YlidesAlkenesOrganic Electronics
Knoevenagel CondensationActive Methylene (B1212753) Compoundsα,β-Unsaturated SystemsFunctional Dyes
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino AmidesPeptidomimetics

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis for green and novel transformations. The electronic characteristics of this compound make it a particularly interesting substrate for such studies. The electron-rich nature of the ring, enhanced by the tert-butyl group, combined with the deactivating effect of the fluorine atoms and the reducible aldehyde, presents opportunities for selective functionalization.

Electrocatalysis: Research has shown that conjugated aromatic aldehydes can undergo electroreductive C-C coupling on copper cathodes, a process dependent on the molecule's planar structure and interaction with the metal surface. nih.govbohrium.com The substitution pattern on this compound could be explored to modulate this reactivity, potentially leading to novel dimeric structures. Furthermore, electro-oxidation using bifunctional catalysts, a method used to convert lignin (B12514952) into aromatic aldehydes, could be investigated to transform the aldehyde into a carboxylic acid under mild conditions. rsc.org

Photocatalysis: The photocatalytic oxidation of benzaldehyde (B42025) derivatives has been demonstrated on titanium dioxide (TiO₂) surfaces, with studies showing that fluorinated aldehydes like pentafluorobenzaldehyde (B1199891) can exhibit enhanced reactivity. nii.ac.jp This suggests that this compound could be a substrate for selective photocatalytic oxidation. Conversely, visible-light-induced transfer hydrogenation using palladium nanocatalysts offers a pathway to reduce the aldehyde to the corresponding alcohol under green conditions. acs.org There is also potential for site-selective C-H functionalization, as demonstrated by the photocatalytic difluoroalkylation of aromatic aldehydes. researchgate.netresearchgate.net

Nanoscale Integration and Surface Chemistry for Advanced Device Fabrication

The aldehyde group serves as a versatile chemical handle for covalently attaching molecules to surfaces, a cornerstone of fabricating advanced materials and devices. This compound is a prime candidate for forming self-assembled monolayers (SAMs) on appropriately functionalized substrates.

By reacting the aldehyde with amino-terminated surfaces (e.g., silicon, glass, or gold nanoparticles functionalized with aminothiols), a stable imine bond is formed, which can be subsequently reduced to a robust secondary amine linkage. nih.govcd-bioparticles.net The structural features of the molecule would then define the properties of the resulting surface:

The bulky tert-butyl group would influence the packing density and intermolecular spacing within the SAM, potentially creating surfaces with controlled porosity or specific recognition sites.

The difluoro-aromatic moiety would impart a unique surface energy, affecting wetting properties and providing a specific electronic signature. harvard.edu The C-F bonds can also engage in specific non-covalent interactions.

Such tailored surfaces could find applications in biosensors (by controlling protein adsorption), molecular electronics (by tuning the interfacial electronic properties), and advanced coatings. nih.gov Studies using techniques like Surface Plasmon Resonance (SPR) could be employed to analyze the formation of these SAMs and their subsequent interactions with other molecules. nih.gov

Advanced Spectroscopic Studies Under Extreme Conditions (e.g., High Pressure, Low Temperature)

Studying molecules under extreme conditions provides fundamental insights into their structure, stability, and reactivity. For this compound, such studies could reveal unique behaviors arising from its specific substitution.

Low-Temperature Spectroscopy: By cooling the molecule to cryogenic temperatures (e.g., 4.2 K) in an inert matrix or a supersonic jet, researchers can resolve fine conformational details. dntb.gov.ua This could allow for the precise characterization of the rotational barrier of the aldehyde group and the influence of the adjacent fluorine atom. Low-temperature IR spectroscopy could also be used to study UV-induced rotamerization, where light is used to switch between different conformational states, a phenomenon observed in related substituted aldehydes like 5-chlorosalicylaldehyde. nih.gov

High-Pressure Spectroscopy: Applying high pressure can alter crystal packing and intermolecular distances, significantly influencing molecular properties. High-pressure Raman or IR spectroscopy could be used to study the behavior of the C-F and C=O bonds and weak intermolecular interactions (e.g., C-H···F and C-H···O). rsc.org Given that computational modeling of fluorinated compounds can be challenging, experimental data under pressure would be invaluable for benchmarking and refining theoretical methods, such as Density Functional Theory (DFT), for predicting the structures of fluorinated materials under extreme conditions. uit.no

Synergistic Computational-Experimental Design Cycles for Rational Material and Drug Design

The rational design of new molecules for specific applications is greatly accelerated by integrating computational modeling with experimental synthesis and testing. nih.govacs.org this compound is an excellent scaffold for such a synergistic approach. nih.govscienceopen.com

Computational Modeling: Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict a range of properties before a molecule is ever synthesized. longdom.orglongdom.org For this compound and its derivatives, DFT can calculate:

Reactivity Indices: Predicting the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential: Visualizing the electron-rich and electron-poor regions to understand intermolecular interactions. researchgate.net

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. nih.gov

Rational Design Cycles: In drug discovery, the this compound core could be used as a starting point. nih.gov Computational docking programs can simulate how derivatives of this scaffold might bind to a target protein. The fluorine atoms can form crucial hydrogen bonds or other polar interactions, while the tert-butyl group can occupy hydrophobic pockets in a binding site. acs.orgnih.gov These in silico predictions guide synthetic chemists to prioritize the most promising derivatives for synthesis. The synthesized compounds are then tested experimentally, and the results are used to refine the computational models, creating an efficient feedback loop for optimization.

Table 2: Application of Computational-Experimental Cycles

Design GoalComputational MethodPredicted PropertyExperimental Validation
New Catalyst DesignDFTTransition State EnergiesReaction Yield/Kinetics
Drug Candidate ScreeningMolecular DockingBinding Affinity (IC₅₀)In Vitro Enzyme Assays
Organic SemiconductorTD-DFTHOMO/LUMO Energy LevelsCyclic Voltammetry, UV-Vis
Structural ElucidationDFT/GIAO¹⁹F NMR Chemical ShiftsNMR Spectroscopy

Q & A

Q. What are the most reliable synthetic routes for 4-(tert-Butyl)-2,5-difluorobenzaldehyde in academic laboratories?

Methodological Answer: A multi-step synthesis is typically employed:

Friedel-Crafts alkylation : Introduce the tert-butyl group to a fluorobenzaldehyde precursor using tert-butyl chloride under anhydrous AlCl₃ catalysis. This method leverages steric and electronic directing effects of fluorine substituents to achieve regioselectivity .

Fluorination : Direct fluorination via halogen-exchange reactions (e.g., Balz-Schiemann reaction) or electrophilic fluorinating agents (e.g., Selectfluor®) at positions 2 and 3.

Purification : Column chromatography or recrystallization to isolate the product, with monitoring by TLC or HPLC.
Key challenges include managing competing substitution patterns and side reactions; inert atmospheres and low temperatures are critical .

Q. How can researchers characterize this compound and verify its purity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • 1H NMR : Aromatic protons appear as distinct singlets/doublets (e.g., δ 6.67–6.20 ppm for aromatic H; tert-butyl signals at δ 1.37–1.33 ppm) .
    • 13C NMR : Tert-butyl carbons resonate at ~34 ppm, while aldehyde carbonyls appear near 190 ppm.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 212.2) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to assess purity (>98% by area normalization) .

Q. What are the key reactivity patterns of this compound in nucleophilic additions or cross-coupling reactions?

Methodological Answer:

  • Aldehyde Reactivity : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) but is sterically hindered by the tert-butyl group, requiring polar solvents (THF, DMF) and extended reaction times .
  • Fluorine Effects : Fluorine substituents direct electrophilic substitutions (e.g., nitration) to meta/para positions relative to the aldehyde. Computational modeling (DFT) can predict regioselectivity .
  • Cross-Coupling : Suzuki-Miyaura coupling is feasible at the 4-position (tert-butyl-free site) using Pd catalysts and arylboronic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and fluorine groups influence regioselectivity in derivatization reactions?

Methodological Answer:

  • Steric Effects : The tert-butyl group blocks ortho positions, limiting reactivity to meta/para sites. For example, in electrophilic substitution, tert-butyl directs incoming groups to the 3- or 6-positions of the benzene ring .
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, favoring meta substitution. Combined steric/electronic effects can be modeled using Hammett constants (σ) and computational tools like Gaussian .

Q. How can researchers resolve isomeric byproducts formed during the synthesis of this compound?

Methodological Answer:

  • Chromatographic Separation : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) to isolate isomers.
  • Crystallization : Fractional crystallization in ethanol/water mixtures exploits differences in solubility between isomers .
  • Dynamic NMR : Monitor isomerization kinetics at variable temperatures (e.g., 25–80°C in DMSO-d6) to identify interconversion barriers .

Q. What computational strategies are effective for predicting the physicochemical properties or reaction pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic attacks. Software: Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., logP in hexane/water) to optimize extraction protocols.
  • QSPR Models : Correlate substituent effects (e.g., fluorine position) with experimental data (e.g., melting points, NMR shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.